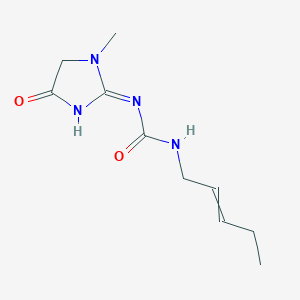
4-chloro-N-octylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-octylaniline is an organic compound with the molecular formula C14H22ClN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a chlorine atom, and the amino group is substituted with an octyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-octylaniline can be achieved through several methods. One common approach involves the alkylation of 4-chloroaniline with octyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chloroaniline and octyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-chloro-N-octylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone imines, while reduction can produce primary amines.
科学的研究の応用
4-chloro-N-octylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chloro-N-octylaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Octylaniline: Similar structure but lacks the chlorine atom.
4-chloroaniline: Similar structure but lacks the octyl group.
N-octylaniline: Similar structure but lacks the chlorine atom.
Uniqueness
4-chloro-N-octylaniline is unique due to the presence of both the chlorine atom and the octyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
92328-83-1 |
|---|---|
分子式 |
C14H22ClN |
分子量 |
239.78 g/mol |
IUPAC名 |
4-chloro-N-octylaniline |
InChI |
InChI=1S/C14H22ClN/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,16H,2-7,12H2,1H3 |
InChIキー |
KANKTZGXYAHUOW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)




![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)





![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
